

2,2,2-Trifluoroethanesulfonyl chloride molecular formula and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,2,2-Trifluoroethanesulfonyl chloride

Cat. No.: B167559

[Get Quote](#)

An In-depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2,2-trifluoroethanesulfonyl chloride**, a pivotal reagent in modern organic and medicinal chemistry. Commonly known as tresyl chloride, its unique trifluoromethyl group imparts significant reactivity and desirable properties to target molecules. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols and spectroscopic data are provided to support practical application in a research and development setting.

Chemical Identity and Molecular Structure

2,2,2-Trifluoroethanesulfonyl chloride is an organosulfur compound valued for its highly reactive sulfonyl chloride functional group in conjunction with the electron-withdrawing trifluoroethyl moiety.^[1]

- Molecular Formula: $C_2H_2ClF_3O_2S$ ^{[1][2]}

- IUPAC Name: **2,2,2-trifluoroethanesulfonyl chloride**^[3]
- CAS Number: 1648-99-3^{[1][2]}
- Synonyms: Tresyl chloride, 2,2,2-trifluoroethane-1-sulfonyl chloride^{[1][3]}

The structure of **2,2,2-trifluoroethanesulfonyl chloride** features a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a 2,2,2-trifluoroethyl group. The strong electronegativity of the fluorine atoms significantly influences the electrophilicity of the sulfonyl group.

Molecular Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2,2-trifluoroethanesulfonyl chloride** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	182.55 g/mol	[2][4]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.651 g/mL at 25 °C	[4]
Boiling Point	140-141 °C	[4]
Refractive Index	n _{20/D} 1.388	[4]
Storage Temperature	2-8°C	[4][5]

Synthesis of 2,2,2-Trifluoroethanesulfonyl Chloride

The primary synthetic route to **2,2,2-trifluoroethanesulfonyl chloride** involves the reaction of 2,2,2-trifluoroethanol with a chlorinating agent, typically chlorosulfonic acid.^[6] This reaction leverages the nucleophilic nature of the alcohol to attack the sulfur center of the chlorinating agent.

General Experimental Protocol: Synthesis from 2,2,2-Trifluoroethanol

This protocol describes a general method for the synthesis of **2,2,2-trifluoroethanesulfonyl chloride**.

Materials:

- 2,2,2-Trifluoroethanol ($\text{CF}_3\text{CH}_2\text{OH}$)
- Chlorosulfonic acid (ClSO_3H)
- Anhydrous dichloromethane (CH_2Cl_2)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 2,2,2-trifluoroethanol dissolved in anhydrous dichloromethane under an inert atmosphere.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by pouring the mixture over crushed ice.
- Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.

- Purify the crude product by fractional distillation under vacuum to obtain pure **2,2,2-trifluoroethanesulfonyl chloride**.

Reactivity and Chemical Applications

2,2,2-Trifluoroethanesulfonyl chloride is a potent electrophile, making it a versatile reagent in organic synthesis. Its primary reactivity centers around nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group.

Sulfonylation Reactions

The most common application of tresyl chloride is in sulfonylation reactions, where it reacts with nucleophiles to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group.

- Formation of Sulfonates: Alcohols react with tresyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form sulfonate esters. These tresylates are excellent leaving groups in subsequent nucleophilic substitution reactions.
- Formation of Sulfonamides: Primary and secondary amines readily react with tresyl chloride to yield the corresponding sulfonamides, which are important structural motifs in many pharmaceuticals.

Applications in Drug Development and Materials Science

The incorporation of the trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[7] Consequently, tresyl chloride is a valuable building block in medicinal chemistry. In materials science, its derivatives are used to create fluorinated polymers and coatings with enhanced chemical resistance and low surface energy.

Spectroscopic Data

The following provides an overview of the expected spectroscopic data for **2,2,2-trifluoroethanesulfonyl chloride**.

¹H NMR Spectroscopy

The ^1H NMR spectrum is expected to show a single signal for the two protons of the methylene group (CH_2). This signal will be a quartet due to coupling with the three adjacent fluorine atoms. The chemical shift will be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the trifluoromethyl groups.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will exhibit two signals corresponding to the two carbon atoms. The carbon of the trifluoromethyl group (CF_3) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (CH_2) will also be a quartet due to two-bond coupling to the fluorine atoms and will be shifted downfield by the adjacent sulfonyl chloride group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical for a sulfonyl chloride. Key expected peaks include:

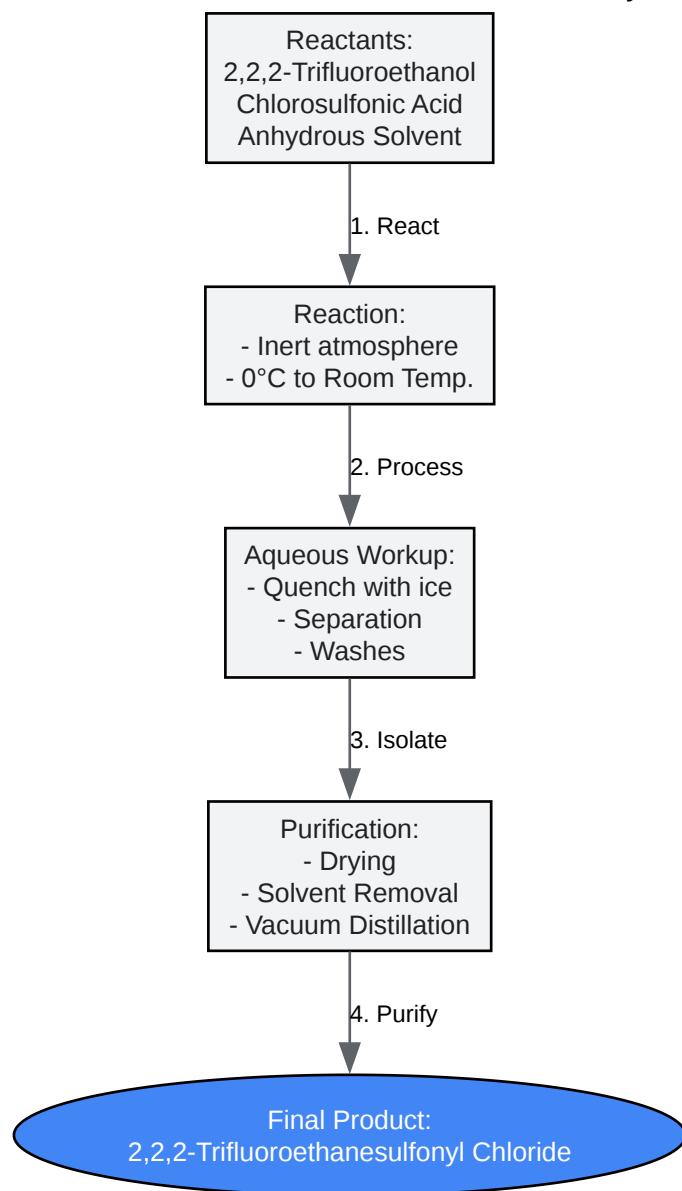
- S=O asymmetric stretching: $\sim 1380 \text{ cm}^{-1}$
- S=O symmetric stretching: $\sim 1180 \text{ cm}^{-1}$
- C-F stretching: Strong absorptions in the $1100\text{-}1300 \text{ cm}^{-1}$ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak may be observed. Common fragmentation patterns would involve the loss of chlorine ($\text{M}-35/37$) and the cleavage of the C-S bond, leading to fragments corresponding to the trifluoroethyl cation and the sulfonyl chloride radical. The presence of chlorine will be indicated by the characteristic $\text{M}+2$ isotopic pattern.

Safety and Handling

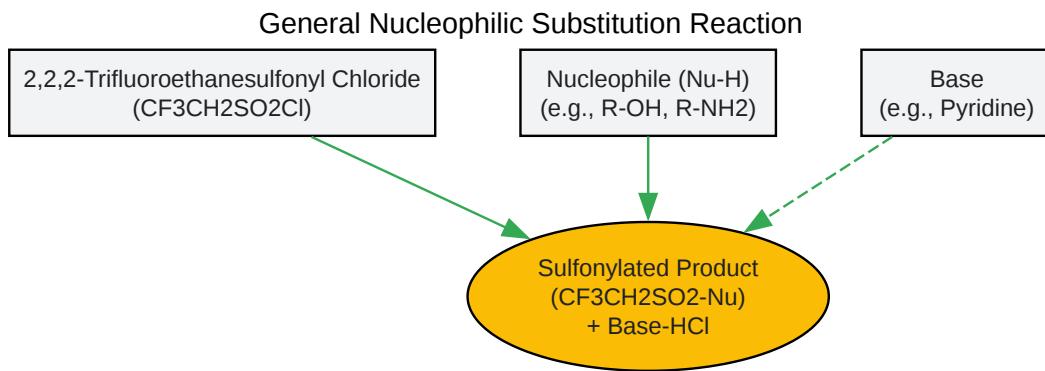
2,2,2-Trifluoroethanesulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.^[1] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. The compound is highly reactive with water and alcohols, leading to


the release of corrosive hydrogen chloride gas.[\[1\]](#) Store in a cool, dry, and well-ventilated area away from incompatible substances.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2,2,2-trifluoroethanesulfonyl chloride**.


Synthesis Workflow of 2,2,2-Trifluoroethanesulfonyl Chloride

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **2,2,2-trifluoroethanesulfonyl chloride**.

Nucleophilic Substitution Reaction Pathway

This diagram shows the general pathway for the reaction of **2,2,2-trifluoroethanesulfonyl chloride** with a nucleophile.

[Click to download full resolution via product page](#)

Caption: Reaction of tresyl chloride with a nucleophile in the presence of a base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. 2,2,2-Trifluoroethanesulfonyl chloride | C₂H₂ClF₃O₂S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy 2,2,2-Trifluoroethanesulfonyl chloride | 1648-99-3 [smolecule.com]

- 7. 2,2,2-Trifluoroethanesulfonyl Chloride|High-Purity Reagent [benchchem.com]
- To cite this document: BenchChem. [2,2,2-Trifluoroethanesulfonyl chloride molecular formula and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167559#2-2-2-trifluoroethanesulfonyl-chloride-molecular-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com